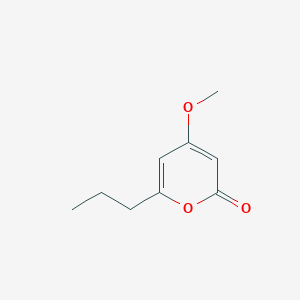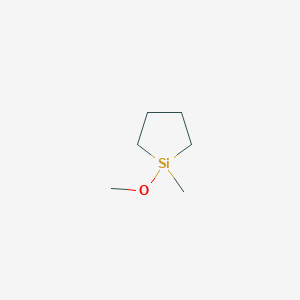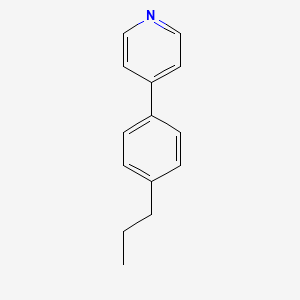
4-(4-Propylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propylphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted at the fourth position with a 4-propylphenyl group, making it a unique derivative with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)pyridine can be achieved through various methods. One common approach involves the condensation of 4-propylbenzaldehyde with pyridine derivatives under specific conditions. Another method includes the use of Grignard reagents, where 4-propylphenylmagnesium bromide reacts with pyridine N-oxide, followed by subsequent treatment with acetic anhydride .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions between aryl halides and pyridine derivatives is a prevalent method. This approach ensures high yields and selectivity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Propylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using concentrated sulfuric acid and nitric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated pyridine derivatives.
Applications De Recherche Scientifique
4-(4-Propylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and functional materials
Mécanisme D'action
The mechanism of action of 4-(4-Propylphenyl)pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various metal ions. This interaction can modulate the activity of enzymes and receptors, leading to diverse biological effects. The compound’s ability to undergo electrophilic substitution also plays a role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound with a simpler structure.
4-Phenylpyridine: Similar structure but lacks the propyl group.
4-(4-Methylphenyl)pyridine: Similar structure with a methyl group instead of a propyl group
Uniqueness: 4-(4-Propylphenyl)pyridine is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This substitution can enhance its lipophilicity and alter its interaction with biological targets compared to other pyridine derivatives .
Propriétés
Numéro CAS |
91777-15-0 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
4-(4-propylphenyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15-11-9-14/h4-11H,2-3H2,1H3 |
Clé InChI |
QFXFDGQCPFPDEW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
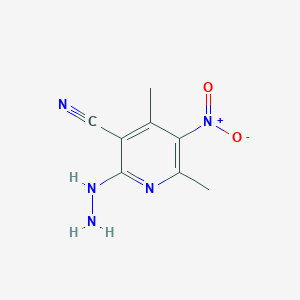
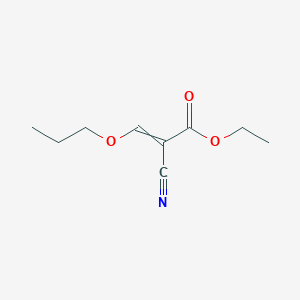
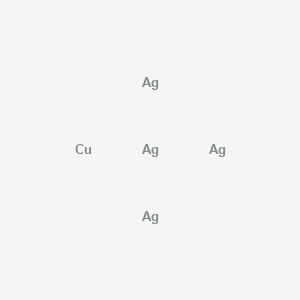

![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)
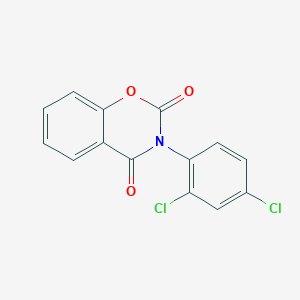

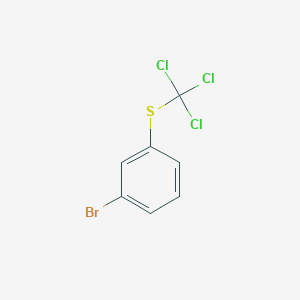
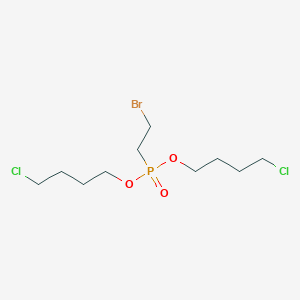
methanone](/img/structure/B14372107.png)
